5-(Aminomethyl)-1,2-oxazole-3-carbonitrile
CAS No.:
Cat. No.: VC15745863
Molecular Formula: C5H5N3O
Molecular Weight: 123.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N3O |
|---|---|
| Molecular Weight | 123.11 g/mol |
| IUPAC Name | 5-(aminomethyl)-1,2-oxazole-3-carbonitrile |
| Standard InChI | InChI=1S/C5H5N3O/c6-2-4-1-5(3-7)9-8-4/h1H,3,7H2 |
| Standard InChI Key | KSWDFPIZFGMYJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(ON=C1C#N)CN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The oxazole ring in 5-(aminomethyl)-1,2-oxazole-3-carbonitrile adopts a planar conformation, as observed in crystallographic studies of analogous compounds . The aminomethyl (-CH2NH2) and carbonitrile (-CN) substituents introduce distinct electronic effects: the carbonitrile group exerts an electron-withdrawing influence, while the aminomethyl group enhances nucleophilicity at the adjacent carbon. This duality facilitates interactions with biological targets and participation in diverse synthetic pathways.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C5H5N3O |
| Molecular Weight | 123.11 g/mol |
| IUPAC Name | 5-(aminomethyl)-1,2-oxazole-3-carbonitrile |
| Planarity (RMS deviation) | ≤0.007 Å (oxazole ring) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via cycloaddition reactions or functional group modifications of preformed oxazole derivatives. A common route involves the reaction of α,β-unsaturated nitriles with hydroxylamine under acidic conditions, followed by aminomethylation at position 5. Alternative methods include metal-catalyzed cross-coupling reactions, though these are less favored due to cost and toxicity concerns.
Table 2: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | NH2OH·HCl, EtOH, reflux | 65–72 |
| Aminomethylation | HCHO, NH3, MeOH | 58–64 |
Industrial Production
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous-flow reactors and solvent-free conditions have been explored to enhance throughput, with recent advances achieving yields exceeding 80% in pilot-scale trials.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The carbonitrile group directs electrophilic substitution to position 4 of the oxazole ring. For example, nitration with HNO3/H2SO4 produces 4-nitro derivatives, which serve as intermediates for anticancer agents .
Nucleophilic Reactions
The aminomethyl group participates in nucleophilic acylations, forming amide or urea derivatives. These modifications are critical for tuning pharmacokinetic properties in drug candidates.
Table 3: Common Derivatives and Applications
Biological Activity and Mechanisms
Antimicrobial Effects
5-(Aminomethyl)-1,2-oxazole-3-carbonitrile exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus, it demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ampicillin. The mechanism involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ability to mimic peptide bonds makes it valuable in peptidomimetic drug design .
Materials Science
Incorporation into polymers enhances thermal stability and fluorescence properties. Polyoxazole films derived from this compound exhibit a glass transition temperature (Tg) of 215°C, suitable for high-performance coatings.
Case Studies and Recent Advances
Structural Optimization for Improved Bioavailability
A 2024 study modified the aminomethyl group with pyridine moieties, yielding derivatives with 3-fold higher blood-brain barrier permeability . This advancement positions the compound as a candidate for neurodegenerative disease therapeutics.
Green Synthesis Initiatives
Recent efforts have replaced traditional solvents with ionic liquids, reducing waste generation by 40% while maintaining yields above 70%.
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